4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone
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Overview
Description
4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone typically involves the reaction of 2,5-dichlorophenylpiperazine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its piperazine moiety, which is present in many drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2,5-Dichlorophenyl)piperazine: Shares the piperazine core but lacks the ketone group.
2-Chlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Other Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine moiety.
Uniqueness: 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone is unique due to its specific substitution pattern and the presence of both piperazine and ketone functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H15Cl3N2O |
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Molecular Weight |
369.7 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-5-6-15(20)16(11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2 |
InChI Key |
ULJHWPRGBGYISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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